Lipophilicity Advantage: ΔLogP +0.92 Over the N‑Methyl Analog Improves Drug‑Likeness
N‑Isopropylpyrrolidine‑3‑carboxamide exhibits a computed LogP of 0.12, whereas its direct N‑methyl analog, N‑methylpyrrolidine‑3‑carboxamide, has a computed XLogP3 of −0.8, yielding a quantified difference of ΔLogP = +0.92 . This places the N‑isopropyl derivative within the empirically derived optimal LogP range (0–3) for oral bioavailability, while the N‑methyl analog falls below this window, suggesting inferior passive membrane permeability .
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 0.1205 (ChemScene) |
| Comparator Or Baseline | N‑Methylpyrrolidine‑3‑carboxamide: XLogP3 −0.8 (PubChem) |
| Quantified Difference | ΔLogP = +0.92 |
| Conditions | Computed values (ChemScene proprietary algorithm; PubChem XLogP3 3.0) |
Why This Matters
Procurement of the N‑isopropyl derivative ensures a building block with optimal lipophilicity for drug‑design campaigns, avoiding the suboptimal permeability profile of the N‑methyl analog.
- [1] PubChem. N-Methylpyrrolidine-3-carboxamide. Compound Summary. CID 23090433. https://pubchem.ncbi.nlm.nih.gov/compound/N-methylpyrrolidine-3-carboxamide (accessed 2025). View Source
